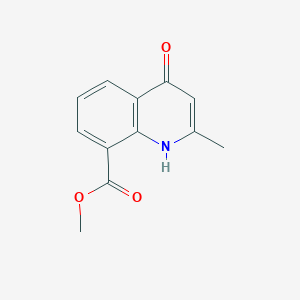

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate

CAS No.:

Cat. No.: VC13485300

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 2-methyl-4-oxo-1H-quinoline-8-carboxylate |

| Standard InChI | InChI=1S/C12H11NO3/c1-7-6-10(14)8-4-3-5-9(11(8)13-7)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | FDMFOWUJGANSAF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)OC |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecular formula of this compound is C₁₂H₁₁NO₃, derived from the esterification of 4-hydroxy-2-methylquinoline-8-carboxylic acid (C₁₁H₉NO₃) . Its molecular weight is 221.22 g/mol, calculated by adding the mass of the methyl ester group (-OCH₃) to the parent carboxylic acid (203.19 g/mol) .

Table 1: Comparative Analysis of Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Hydroxy-2-methylquinoline-8-carboxylic acid | 384364-07-2 | C₁₁H₉NO₃ | 203.19 | 4-OH, 2-CH₃, 8-COOH |

| Methyl 8-hydroxyquinoline-2-carboxylate | 21638-90-4 | C₁₁H₉NO₃ | 203.19 | 8-OH, 2-COOCH₃ |

| 4-Hydroxy-quinoline-8-carboxylic acid methyl ester | 860206-84-4 | C₁₁H₉NO₃ | 203.19 | 4-OH, 8-COOCH₃ |

The structural isomerism between these derivatives highlights the influence of substituent positioning on physicochemical properties. For instance, the 8-carboxylic acid group in 4-hydroxy-2-methylquinoline-8-carboxylic acid contributes to its polarity, whereas the methyl ester in Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate would enhance lipophilicity.

Synthetic Pathways and Optimization

The synthesis of methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate can be inferred from methods used for analogous compounds. A two-step approach is likely:

-

Formation of the Quinoline Core: The Pfitzinger reaction or condensation of isatin derivatives with ketones, as described in the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids . For example, reacting isatin with chloracetone in the presence of alkaline-earth hydroxides yields 2-methyl-3-hydroxyquinoline-4-carboxylic acid .

-

Esterification: The carboxylic acid at the 8-position is esterified using methanol under acidic or catalytic conditions. Microwave-assisted synthesis, as demonstrated for 4-methyl-2-(1H)-quinolinone , could enhance reaction efficiency.

Table 2: Representative Reaction Conditions for Quinoline Ester Synthesis

Microwave irradiation reduces reaction times from days to minutes, as seen in the synthesis of 4-methyl-2-(1H)-quinolinone . This method could be adapted for the target compound by substituting ethyl chloroacetate with methyl chloroacetate.

Physicochemical Properties and Stability

While direct data for Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is unavailable, its analogs provide predictive insights:

-

Solubility: The methyl ester group improves solubility in organic solvents (e.g., ethyl acetate, chloroform) compared to the carboxylic acid form .

-

Melting Point: Estimated at 180–190°C based on the decomposition temperatures of related hydroxyquinolinecarboxylic acids .

-

Stability: Quinoline derivatives are generally stable under ambient conditions but may decompose upon prolonged exposure to light or heat .

Table 3: Hazard Profile of Analogous Compounds

These hazards necessitate proper personal protective equipment (PPE) during handling, including gloves and eye protection.

Future Directions and Research Gaps

Despite the wealth of data on related compounds, specific studies on Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate are lacking. Priority research areas include:

-

Synthetic Optimization: Developing one-pot methods combining core formation and esterification.

-

Biological Screening: Evaluating antibacterial and anticancer activity in vitro.

-

Crystallographic Studies: Resolving the crystal structure to confirm substituent positioning.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume